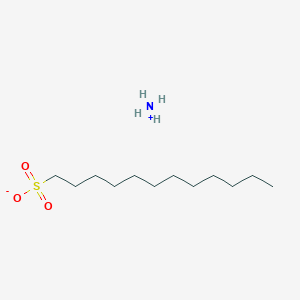![molecular formula C8H4FNO4 B12947860 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12947860.png)
6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid is a heterocyclic compound with a unique structure that includes a fluorine atom, an oxazole ring, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzoic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can lead to alcohols or amines.
Applications De Recherche Scientifique
6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and oxazole ring contribute to its binding affinity and specificity. The compound can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid: Similar structure but lacks the fluorine atom.
Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate: Similar structure with a methyl ester group instead of a carboxylic acid.
2-Oxo-3H-1,3-benzoxazole-6-sulfonyl chloride: Contains a sulfonyl chloride group instead of a carboxylic acid.
Uniqueness
The presence of the fluorine atom in 6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid enhances its chemical stability and binding affinity in biological systems. This makes it a valuable compound for drug discovery and other applications where specific interactions are crucial.
Propriétés
Formule moléculaire |
C8H4FNO4 |
|---|---|
Poids moléculaire |
197.12 g/mol |
Nom IUPAC |
6-fluoro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4FNO4/c9-3-1-4(7(11)12)6-5(2-3)14-8(13)10-6/h1-2H,(H,10,13)(H,11,12) |
Clé InChI |
FGOXXCVYWFVREI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=C1C(=O)O)NC(=O)O2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B12947835.png)
![Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12947843.png)







